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Executive Summary

SYD985, also known as [vic-]trastuzumab duocarmazine, is a next-generation antibody-drug
conjugate (ADC) engineered to address the unmet medical need in HER2-low metastatic
breast cancer. This patient population, characterized by tumors expressing low levels of the
Human Epidermal Growth Factor Receptor 2 (HER2), has historically had limited targeted
treatment options. SYD985's unique design, combining the HER2-targeting specificity of
trastuzumab with a highly potent DNA-alkylating payload via a cleavable linker, results in a
powerful anti-tumor agent. Its mechanism is particularly distinguished by a potent bystander
effect, enabling the elimination of adjacent tumor cells irrespective of their HER2 expression
status. This document provides a detailed examination of SYD985's core mechanism,
preclinical and clinical data, and the experimental protocols validating its efficacy in the HER2-
low setting.

Core Mechanism of Action

SYD985 is a complex molecule composed of three critical components: a monoclonal antibody,
a cytotoxic payload, and a linker system.
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e Antibody: Trastuzumab: The targeting component is the well-characterized humanized I1gG1
monoclonal antibody, trastuzumab. It binds with high affinity to the extracellular domain of the
HER2 receptor. While the therapeutic benefit of trastuzumab alone is primarily seen in
HER2-overexpressing (HER2-positive) cancers, its binding capability remains effective at the
lower expression levels seen in HER2-low disease, making it an ideal vehicle for targeted
payload delivery.[1]

o Linker: Cleavable vc-seco-DUBA: SYD985 utilizes a protease-cleavable linker, specifically a
valine-citrulline (vc) dipeptide.[1][2][3] This linker is designed to be stable in systemic
circulation, minimizing premature release of the toxic payload and reducing off-target toxicity.
[3][4] Upon internalization into the tumor cell, the linker is efficiently cleaved by lysosomal
proteases, such as cathepsin B, which are often upregulated in cancer cells.[2][5][6]

e Payload: Duocarmycin Prodrug (seco-DUBA): The cytotoxic agent is a prodrug form of
duocarmycin, seco-DUBA (seco-DUocarmycin-hydroxyBenzamide-Azaindole).[1][3]
Duocarmycins are exceedingly potent small molecules that act as DNA alkylating agents.[7]
[8][9] They bind to the minor groove of DNA and irreversibly alkylate the N3 position of
adenine.[7][8] This action is independent of the cell cycle phase, allowing the killing of both
dividing and non-dividing tumor cells, a significant advantage over anti-mitotic agents.[1][9]
[10]

The sequence of action is as follows:

e Binding and Internalization: SYD985 circulates in the bloodstream and binds to HER2
receptors on the surface of breast cancer cells. This binding triggers receptor-mediated
endocytosis, internalizing the entire ADC into the cell.[1][5]

» Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC matures into
a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, proteases
cleave the valine-citrulline linker.[1][6][11]

o Payload Activation and DNA Alkylation: Cleavage of the linker releases the seco-DUBA
prodrug. Through a subsequent self-elimination reaction, it converts into its active
duocarmycin form.[5][6] This active toxin then traffics to the nucleus, binds to the DNA minor
groove, and causes irreversible alkylation.[7][8]
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« Induction of Apoptosis: The resulting DNA damage disrupts essential cellular processes like
DNA replication and transcription, triggering a DNA damage response that culminates in
apoptosis and cell death.[8][9][12][13]
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Caption: SYD985 Mechanism of Action Workflow.
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Efficacy in HER2-Low Disease: The Bystander Effect

A key differentiator for SYD985's efficacy in HER2-low and heterogeneous tumors is its ability
to induce potent "bystander killing".[2][13][14]

e Membrane-Permeable Payload: Unlike the payload of T-DM1, the activated duocarmycin
toxin released from SYD985 is hydrophobic and membrane-permeable.[12][13][15]

« Killing Neighboring Cells: This permeability allows the toxin to diffuse out of the original
HER2-expressing target cell and into the surrounding tumor microenvironment. It can then
be taken up by adjacent tumor cells, including those that are HER2-negative or have very
low HER2 expression, and induce DNA damage and apoptosis in them.[12][14][15]

o Overcoming Heterogeneity: This bystander effect is critical for treating HER2-low tumors,
which are often heterogeneous, containing a mix of cells with varying levels of HER2
expression.[15] The ADC can target a HER2-expressing cell and subsequently eliminate a
cluster of surrounding cancer cells, regardless of their individual HER2 status.

o Extracellular Activation: Some evidence also suggests that proteases like cathepsin B, which
are secreted into the tumor interstitium, may cleave the linker extracellularly, releasing the
payload to act on nearby cells without requiring initial ADC internalization into a target cell.[5]
[15][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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